molecular formula C22H21N3O6S B3141285 Methyl 4-[4-(2-naphthylsulfonyl)piperazino]-3-nitrobenzenecarboxylate CAS No. 478246-58-1

Methyl 4-[4-(2-naphthylsulfonyl)piperazino]-3-nitrobenzenecarboxylate

Cat. No.: B3141285
CAS No.: 478246-58-1
M. Wt: 455.5 g/mol
InChI Key: JIAJYZUPYDLBQK-UHFFFAOYSA-N
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Description

Methyl 4-[4-(2-naphthylsulfonyl)piperazino]-3-nitrobenzenecarboxylate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a naphthylsulfonyl group, a piperazine ring, and a nitrobenzenecarboxylate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[4-(2-naphthylsulfonyl)piperazino]-3-nitrobenzenecarboxylate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nitration: Introduction of a nitro group into the benzene ring.

    Sulfonylation: Addition of a sulfonyl group to the naphthalene ring.

    Piperazine coupling: Formation of the piperazine ring and its attachment to the naphthylsulfonyl group.

    Esterification: Conversion of the carboxylic acid group to a methyl ester

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[4-(2-naphthylsulfonyl)piperazino]-3-nitrobenzenecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can lead to the formation of carboxylic acids or sulfonic acids .

Scientific Research Applications

Methyl 4-[4-(2-naphthylsulfonyl)piperazino]-3-nitrobenzenecarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-[4-(2-naphthylsulfonyl)piperazino]-3-nitrobenzenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-[4-(2-naphthylsulfonyl)piperazino]-3-aminobenzenecarboxylate: Similar structure but with an amine group instead of a nitro group.

    Methyl 4-[4-(2-naphthylsulfonyl)piperazino]-3-hydroxybenzenecarboxylate: Contains a hydroxyl group instead of a nitro group

Uniqueness

Methyl 4-[4-(2-naphthylsulfonyl)piperazino]-3-nitrobenzenecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O6S/c1-31-22(26)18-7-9-20(21(15-18)25(27)28)23-10-12-24(13-11-23)32(29,30)19-8-6-16-4-2-3-5-17(16)14-19/h2-9,14-15H,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIAJYZUPYDLBQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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